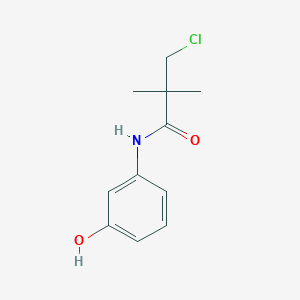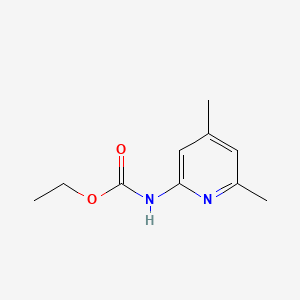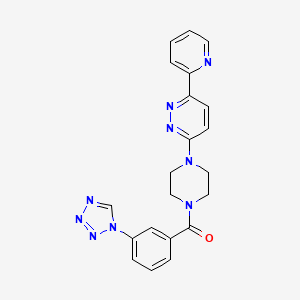
(6-Cyano-4-methylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(6-Cyano-4-methylpyridin-3-yl)boronic acid” is 1S/C7H7BN2O2/c1-5-2-6 (3-9)10-4-7 (5)8 (11)12/h2,4,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(6-Cyano-4-methylpyridin-3-yl)boronic acid”, are used in various chemical reactions. They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Scientific Research Applications
Quantum Science
(6-Cyano-4-methylpyridin-3-yl)boronic acid: has potential applications in quantum science, particularly in the development of quantum materials. These materials are crucial for quantum computing and quantum state sensors, which are integral to advancing fundamental research in physics .
Biology
In the field of biology, boronic acids are known for their ability to act as sensors for carbohydrates and potential pharmaceutical agents. They play a significant role in the design and synthesis of sensors for biological molecules, which can be pivotal in medical diagnostics and research .
Chemistry
Chemically, (6-Cyano-4-methylpyridin-3-yl)boronic acid is utilized in various organic reactions and the preparation of complex molecules. Its role in Suzuki-Miyaura coupling and other aromatic functionalization reactions is well-documented, making it a valuable reagent in synthetic organic chemistry .
Engineering
In engineering, boronic acids, including (6-Cyano-4-methylpyridin-3-yl)boronic acid , are used as building blocks for creating polymers with unique properties. These polymers have applications in creating materials with reversible properties and in the construction of microparticles for analytical methods .
Medical Scanners
Boronic acids are explored for their use in enhancing the performance of medical scanners. Their properties can potentially improve the imaging quality and diagnostic capabilities of various medical imaging technologies .
Solar Cells
The application of (6-Cyano-4-methylpyridin-3-yl)boronic acid in solar cells is an area of interest due to its potential role in the development of novel materials that can improve the efficiency and performance of organic solar cells .
Telecommunications
In telecommunications, materials like (6-Cyano-4-methylpyridin-3-yl)boronic acid can be used to develop new optoelectronic materials. These materials are essential for the advancement of optical communications technology .
Electronics
Finally, in the electronics industry, (6-Cyano-4-methylpyridin-3-yl)boronic acid can contribute to the creation of electronic materials, such as semiconductors and components for electronic devices. Its properties may lead to advancements in device miniaturization and performance .
Mechanism of Action
Safety and Hazards
“(6-Cyano-4-methylpyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(6-cyano-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMJHLACFJJKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyano-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
2225178-21-0 |
Source


|
| Record name | (6-cyano-4-methylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)




![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)
![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)



![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)